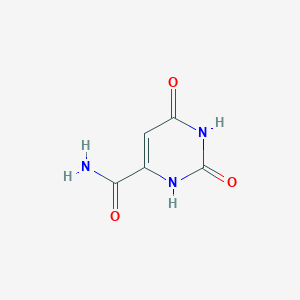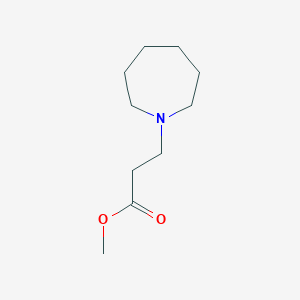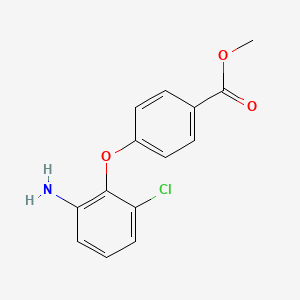
Methyl 4-(2-amino-6-chlorophenoxy)benzoate
説明
“Methyl 4-(2-amino-6-chlorophenoxy)benzoate” is a chemical compound with the molecular formula C14H12ClNO3 and a molecular weight of 277.71 . It is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12ClNO3/c1-18-14(17)9-2-5-11(6-3-9)19-13-7-4-10(15)8-12(13)16/h2-8H,16H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 4-(2-amino-6-chlorophenoxy)benzoate” is a powder that is stored at room temperature .科学的研究の応用
Anticonvulsant Activity
Methyl 4-(2-amino-6-chlorophenoxy)benzoate has been evaluated for its anticonvulsant properties. Studies on analogous compounds like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate demonstrated that these compounds, despite being potent, were not active against amygdala kindled seizures. This suggests the corneal kindled model as a definitive tool for antielectroshock seizure evaluation. Several active analogs have been prepared to minimize toxicity and maximize efficacy in treating seizures (Scott et al., 1993).
Liquid Crystalline Thermosets
Research on liquid crystalline thermosets has included compounds related to methyl 4-(2-amino-6-chlorophenoxy)benzoate. Triaromatic diepoxides, such as methyl-1,4-phenylene bis(4-(2,3-epoxypropoxy)benzoate), were synthesized and their mesogenic properties studied. These studies are crucial for developing anisotropic networks in liquid crystalline thermoset (LCT) networks, which have applications in various material science domains (Mormann & Bröcher, 1998).
Intramolecular Interactions in Derivatives
A series of compounds derived from 2-(4-chlorophenoxy)-2-methylpropionic acid were prepared and structurally characterized. This includes derivatives of 2-amino-6-chlorobenzothiazole. The focus of this study was on describing hypervalent contacts and hydrogen bonds, providing insights into the supramolecular arrangements present in these crystal structures. Such research aids in understanding the structural and interactional dynamics of related compounds (Navarrete-Vázquez et al., 2012).
Nitroxide-Mediated Photopolymerization
Methyl 4-(2-amino-6-chlorophenoxy)benzoate-related compounds have been explored in the context of photopolymerization. A new alkoxyamine bearing a chromophore group was proposed as a photoiniferter, decomposing under UV irradiation to generate alkyl and nitroxide radicals. This research is significant for developing efficient photoinitiation systems in polymer chemistry (Guillaneuf et al., 2010).
N-Phthaloylation of Amino Acid and Peptide Derivatives
Studies have shown that compounds like methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), which is structurally related to methyl 4-(2-amino-6-chlorophenoxy)benzoate, are efficient for N-phthaloylation of amino acids and amino acid derivatives. This process is crucial for developing pharmaceuticals and peptides with specific functional properties (Casimir et al., 2002).
特性
IUPAC Name |
methyl 4-(2-amino-6-chlorophenoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-14(17)9-5-7-10(8-6-9)19-13-11(15)3-2-4-12(13)16/h2-8H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXJSENSCPAWTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-amino-6-chlorophenoxy)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





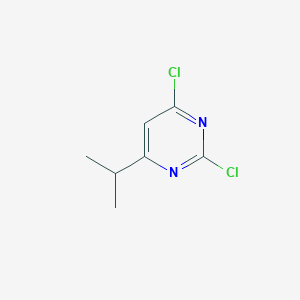
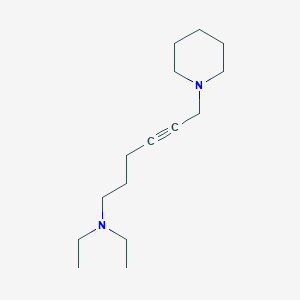

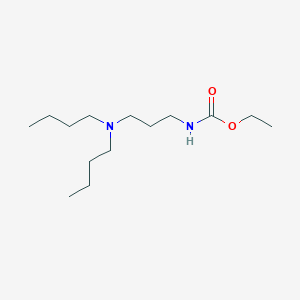
![Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate](/img/structure/B1361613.png)

![[4-Chloro-2-(chloromethyl)phenoxy]acetic acid](/img/structure/B1361618.png)


